Structural and Electronic Differentiation from the Closest Analog: Absence of C-2 4-Chlorine in the Target Versus Compound 3l (1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole)
The primary structural point of differentiation between the target compound and its closest published analog, compound 3l (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole), is the absence of a chlorine substituent at the para position of the C-2 phenyl ring in the target. This difference results in a lower molecular weight (318.09 Da vs. 353.25 Da for 3l), reduced lipophilicity, and altered electron density distribution across the aromatic system [1]. The para-chloro substituent on the 2-phenyl ring in 3l acts as an electron-withdrawing group via inductive effects, modulating π-π stacking interactions with target proteins. In the RSC Advances study by Pham et al. (2022), compound 3l was shown to possess potent antibacterial activity against MSSA and MRSA with MIC values of 4–16 μg mL⁻¹ and anticancer effects against HepG2, MDA-MB-231, MCF7, RMS, and C26 cell lines with IC₅₀ values in the range of 2.39–10.95 μM [1]. The target compound, lacking the C-2 chlorine, is predicted to exhibit distinct target-binding profiles and ADMET properties relative to 3l, making it a critical comparator compound for deconvoluting the contribution of the C-2 phenyl halogenation to biological activity.
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 318.09 Da; C-2 phenyl group (unsubstituted); N1 = 4-chlorobenzyl |
| Comparator Or Baseline | Compound 3l: MW = 353.25 Da; C-2 4-chlorophenyl group; N1 = 4-chlorobenzyl [1] |
| Quantified Difference | ΔMW = −35.16 Da; absence of one chlorine atom at C-2 para position |
| Conditions | Structural comparison based on published characterization data from RSC Advances, 2022 [1] and calculated physicochemical properties |
Why This Matters
The single chlorine difference at C-2 is sufficient to alter target engagement, cellular permeability, and metabolic stability, making the target compound indispensable as a matched-pair control in SAR studies.
- [1] Pham EC, et al. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents. RSC Advances. 2022; 12: 33328–33343. View Source
